
1-Methyl-4-(1,2,3,4-tetrahydro-3,7-dimethylnaphthalen-2-yl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-4-(1,2,3,4-tetrahydro-3,7-dimethylnaphthalen-2-yl)piperazine is an organic compound with a complex structure that includes a piperazine ring and a tetrahydronaphthalene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(1,2,3,4-tetrahydro-3,7-dimethylnaphthalen-2-yl)piperazine typically involves the reaction of 1,2,3,4-tetrahydro-3,7-dimethylnaphthalene with piperazine under specific conditions. The reaction may require a catalyst and is often carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
化学反応の分析
Types of Reactions
1-Methyl-4-(1,2,3,4-tetrahydro-3,7-dimethylnaphthalen-2-yl)piperazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), solvents like dichloromethane or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
1-Methyl-4-(1,2,3,4-tetrahydro-3,7-dimethylnaphthalen-2-yl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its ability to modulate biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-Methyl-4-(1,2,3,4-tetrahydro-3,7-dimethylnaphthalen-2-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Similar structure with a tetrahydroisoquinoline moiety.
1-Methyl-1,2,3,6-tetrahydropyridine: Contains a tetrahydropyridine ring instead of a tetrahydronaphthalene moiety.
1-Methyl-1,2,3,4-tetrahydronaphthalene: Lacks the piperazine ring present in the target compound.
Uniqueness
1-Methyl-4-(1,2,3,4-tetrahydro-3,7-dimethylnaphthalen-2-yl)piperazine is unique due to its combination of a piperazine ring and a tetrahydronaphthalene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
分子式 |
C17H26N2 |
|---|---|
分子量 |
258.4 g/mol |
IUPAC名 |
1-(3,7-dimethyl-1,2,3,4-tetrahydronaphthalen-2-yl)-4-methylpiperazine |
InChI |
InChI=1S/C17H26N2/c1-13-4-5-15-11-14(2)17(12-16(15)10-13)19-8-6-18(3)7-9-19/h4-5,10,14,17H,6-9,11-12H2,1-3H3 |
InChIキー |
HXQWYDLQOIUDTJ-UHFFFAOYSA-N |
正規SMILES |
CC1CC2=C(CC1N3CCN(CC3)C)C=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


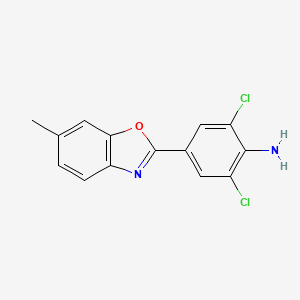
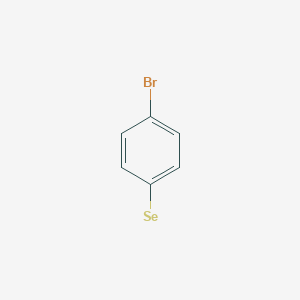
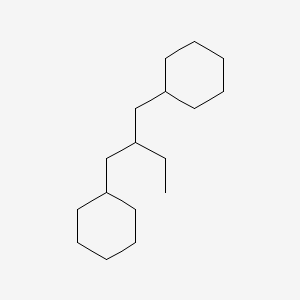
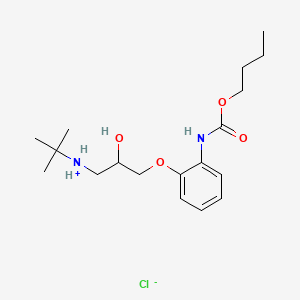


![(S)-[(2R,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrochloride](/img/structure/B13805951.png)
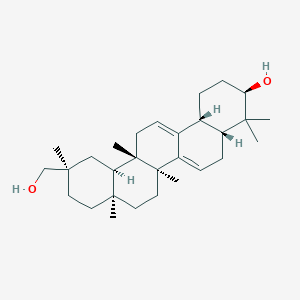
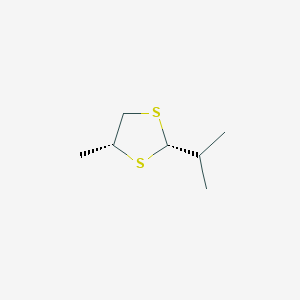
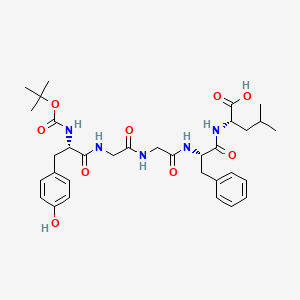
![[2-[2-(2,4-Di-tert-pentylphenoxy)hexanoylamino]-4-hydroxy-5-nitrophenoxy]acetic acid methyl ester](/img/structure/B13805969.png)
![2'-Deoxyuridine, [5-3H]](/img/structure/B13805976.png)
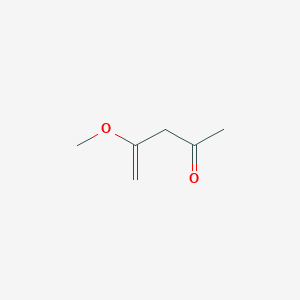
![Benzene, 1,1'-[2-methyl-2-(phenylthio)cyclopropylidene]bis-](/img/structure/B13805989.png)
